N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine
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Overview
Description
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling of arylboronic acids or anilines with halogenated precursors . The reaction conditions often include the use of mixed lithium-zinc combinations in tetrahydrofuran (THF) for deprotometalation-trapping reactions . Subsequent cyclizations and functional group modifications are performed to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties.
Medicinal Chemistry: It has potential as an antiproliferative agent against cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3
Properties
Molecular Formula |
C29H19N5S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine |
InChI |
InChI=1S/C29H19N5S/c1-4-11-19(12-5-1)23-24-26-29(35-28(24)33-32-25(23)20-13-6-2-7-14-20)31-27(22-17-10-18-34(22)26)30-21-15-8-3-9-16-21/h1-18H,(H,30,31) |
InChI Key |
ROXNGEXHSJHTJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7 |
Origin of Product |
United States |
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